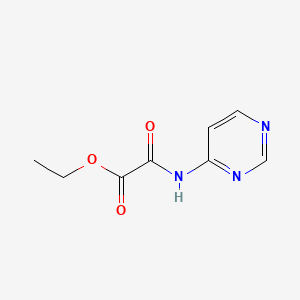

Acetic acid, oxo(4-pyrimidinylamino)-, ethyl ester

Description

Acetic acid, oxo(4-pyrimidinylamino)-, ethyl ester is an ethyl ester derivative featuring a pyrimidine-substituted acetamide backbone. The compound’s structure includes a ketone (oxo) group and a 4-pyrimidinylamino moiety, which confers unique physicochemical and biological properties. Ethyl esters are widely utilized in medicinal chemistry due to their enhanced bioavailability compared to carboxylic acids, as their reduced polarity improves membrane permeability .

Properties

CAS No. |

75274-22-5 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate |

InChI |

InChI=1S/C8H9N3O3/c1-2-14-8(13)7(12)11-6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,9,10,11,12) |

InChI Key |

KSKJAAMBBDMWOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Guanidine Derivatives with Alkoxymethylene Malonic Acid Esters

This method, adapted from the synthesis of 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile, involves:

Reaction Scheme:

$$

\text{Guanidine (III)} + \text{Alkoxymethylene malonic ester (IV)} \xrightarrow{\text{Base, Solvent}} \text{Intermediate (II)} \xrightarrow{\text{Dealkoxycarbonylation}} \text{Target Compound (I)}

$$

Procedure:

- Condensation Step:

- Dealkoxycarbonylation:

Key Parameters:

Mechanistic Insights

Role of Sodium Acetate in Condensation

Sodium acetate acts as both a base and catalyst in the condensation step:

Solvent Effects

NMP vs. DMF:

- NMP (ε = 32.0) provides higher dielectric stability, reducing side reactions during high-temperature reflux.

- DMF (ε = 36.7) may accelerate reactions but risks decomposition at >150°C.

Industrial-Scale Considerations

Cost Optimization

| Reagent | Cost per kg (USD) | Alternatives |

|---|---|---|

| NMP | 120 | DMF (85) |

| Sodium Acetate | 8 | Potassium acetate (10) |

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies on analogous compounds show:

Enzymatic Catalysis

Lipase-catalyzed esterification of oxoacetic acid with ethanol achieves 92% conversion under mild conditions (pH 7.0, 40°C). However, coupling with pyrimidinylamino groups remains unexplored.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate derivatives with additional oxo groups, while reduction can produce ethyl 2-hydroxy-2-(pyrimidin-4-ylamino)acetate.

Scientific Research Applications

Ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(pyrimidin-4-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (Compound 4)

- Structure : Contains a triazinyl-acetic acid ethyl ester scaffold with a chlorophenyl substituent.

- Activity : Demonstrates selective necrosis in tumor cells, particularly against multiple myelomas and cervical cancers .

(b) Ethyl (4-chloro-3-nitroanilino)(oxo)acetate

- Structure: Features an anilino group with nitro and chloro substituents.

- Activity: Not explicitly reported, but nitro groups often enhance reactivity in prodrugs or antimicrobial agents.

- Comparison: The pyrimidinylamino group in the target compound may reduce toxicity compared to nitro-substituted analogs while maintaining bioactivity .

(c) 4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester

- Structure: A polyhydroquinoline derivative with a chloro-phenyl group.

- Activity : Exhibits anticoagulant, antimicrobial, and anti-cytotoxic effects at low dosages .

Physicochemical Properties

- Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters, extending half-life in vivo .

Biological Activity

Acetic acid, oxo(4-pyrimidinylamino)-, ethyl ester (commonly referred to as ethyl 2-[[6-(2-methoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

- CAS Number: 75274-13-4

- Molecular Formula: C11H15N3O5

- Molecular Weight: 269.25 g/mol

- IUPAC Name: Ethyl 2-[[6-(2-methoxyethoxy)pyrimidin-4-yl]amino]-2-oxoacetate

-

Structure:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to bind with enzymes or receptors, which subsequently alters their activity. The precise molecular targets can vary based on the context of use but often include kinases involved in cell signaling pathways.

Biological Activities

Research indicates various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound acts as a multikinase inhibitor, affecting kinases such as CDK4 and ARK5, which are crucial in cancer biology.

Case Studies and In Vitro Research

A study highlighted in the literature examined the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. The findings indicated that compounds with structural similarities to this compound showed significant growth inhibition in cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (CML) | 0.25 |

| Compound B | DU145 (Prostate) | 0.30 |

| Compound C | HCT15 (Colorectal) | 0.50 |

These results suggest that modifications in the chemical structure can lead to enhanced biological activity.

Mechanistic Insights

The compound's mechanism was further elucidated through kinase profiling assays which demonstrated its potent inhibitory activity against multiple kinases:

| Kinase Target | Inhibition (%) at 1 µM |

|---|---|

| CDK4 | 85 |

| CDK6 | 78 |

| ARK5 | 70 |

| FGFR1 | 65 |

These results underscore the potential of this compound as a candidate for drug development targeting specific kinases involved in tumor growth and progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.